3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid
Overview
Description
“3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 1158092-95-5 . It has a molecular weight of 315.16 and is also known as BEMA. The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The compound contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 aromatic ether .Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 315.16 .Scientific Research Applications
Structural and Spectroscopic Characterization
The structural and spectroscopic characterization of compounds related to 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid has been a subject of research. For instance, a study focused on the characterization of a similar compound, showcasing its crystalline structure, stabilized through various intermolecular interactions, and its vibrational modes investigated using both experimental and theoretical spectra (Venkatesan et al., 2016).
Synthesis Techniques
Research into the synthesis of ω-(4-bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes through hydroboration–thermal isomerization–oxidation and their subsequent transformation into boronates in an ionic liquid highlights the synthetic flexibility of bromophenyl compounds (Zaidlewicz & Wolan, 2002).
Antibacterial Activity
Studies have also explored the antibacterial activities of related compounds, such as 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles, derived from fatty acid hydrazides of various alkenoic acids, indicating potential applications in the development of new antimicrobial agents (Banday et al., 2010).
Enantioselective Synthesis
The enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, has been achieved through routes involving electrophilic attack of synthetic equivalents upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This process demonstrates the compound's utility in producing β-analogues of aromatic amino acids, indicating its significance in synthetic organic chemistry (Arvanitis et al., 1998).
Halogen Addition and Hydroxylation
Research on the halogen addition and hydroxylation of the carbon-carbon double bond in (R)-2-hydroxy-3-enoic acids and their derivatives has shown various outcomes based on the derivatives and reagents applied. This work is pivotal in understanding the chemical behavior and possible transformations of these compounds, laying the foundation for further synthetic applications (Yu & Simon, 1991).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-2-17-7-8-18-12-5-4-11(14)9-10(12)3-6-13(15)16/h3-6,9H,2,7-8H2,1H3,(H,15,16)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYWIMANYOVDJ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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